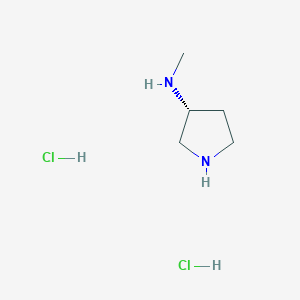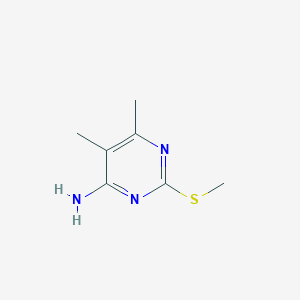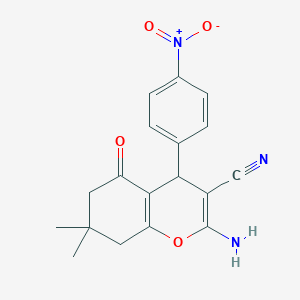
(3R)-(+)-3-(Methylamino)pyrrolidine 2HCl
Übersicht
Beschreibung
Pyrrolidine derivatives are a significant class of synthetic and natural plant metabolites, which show a diversity of pharmacological activities . An extensive variety of synthetic pyrrolidine compounds with numerous derivatizations have revealed significant pharmacological activity .
Molecular Structure Analysis
Pyrrolidine is a heterocyclic amine used as a building block or base in pharmaceutical and fine chemical manufacturing . The molecular structure of pyrrolidine derivatives can vary significantly depending on the substituents .Chemical Reactions Analysis
Pyrrolidine molecules exhibit a range of chemical reactions. For instance, a five-component spiro-pyrrolidine construction can be achieved in microdroplets and thin films . The reaction process has been investigated via in situ NMR experiments .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives can vary significantly depending on the specific compound. For instance, 3-Pyrrolidinol has a refractive index of 1.49, a boiling point of 108-110 °C/8 mmHg, and a density of 1.076 g/mL at 20 °C .Wissenschaftliche Forschungsanwendungen
Stereoselective Synthesis
One significant application involves the stereoselective synthesis of key intermediates for pharmaceutical compounds. For example, (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a crucial intermediate in the preparation of PF-00951966, a fluoroquinolone antibiotic targeting community-acquired respiratory tract infections, was developed through a highly efficient and stereoselective synthesis process. This process includes catalytic asymmetric hydrogenation and SN2 substitution reactions, highlighting the compound's role in facilitating the production of antibiotics against multidrug-resistant organisms (M. Lall et al., 2012).
Spectroscopic Studies
Spectroscopic studies have also been conducted to understand the properties and behaviors of related molecules, such as 2-Aminopyrrolin-5-one. These studies help elucidate the tautomerism and isomerism present in these compounds, providing insights into their chemical behavior and potential applications in further synthetic pathways (L. Spiessens & M. Anteunis, 2010).
Halogen Bonding in Crystal Structures
Research into the iodine-oxygen halogen bond within solid-state structures of 3-iodopropiolamides, where NR2 includes methylamino groups, showcases the compound's application in understanding intermolecular interactions. These studies contribute to the knowledge base required for designing new materials and pharmaceuticals with desired properties (Philipp Kratzer et al., 2015).
Metal Complexes and Catalysis
The compound has been used in the study of metal complexes, demonstrating its versatility as a tripod κ3N,H,H-ligand in octahedral manganese(i) and ruthenium(ii) complexes. This application is crucial for the development of new catalytic processes and materials with enhanced performance (J. Brugos et al., 2017).
Synthesis of Antitumor and Antibacterial Compounds
A general and efficient approach for the synthesis of (3S,4S) and (3S,4R)-3-methoxy-4-methylamino pyrrolidines, part of the structure of AG-7352 (a naphthyridine antitumor agent and quinoline antibacterial compounds), highlights the compound's role in advancing cancer and infection treatments (A. R. Kumar et al., 2003).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
(3R)-N-methylpyrrolidin-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.2ClH/c1-6-5-2-3-7-4-5;;/h5-7H,2-4H2,1H3;2*1H/t5-;;/m1../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOAFRACLXVOAV-ZJIMSODOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCNC1.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1CCNC1.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Propenoic acid, 3-[4-(1H-imidazol-1-ylmethyl)phenyl]-, (Z)-](/img/structure/B3103411.png)
![Carbonic acid, (3S,4R)-1,3-diMethyl-4-[3-(1-Methylethoxy)phenyl]-4-piperidinyl ethyl ester (9CI)](/img/structure/B3103416.png)


![[4-(3-Methylpyridin-2-yl)oxan-4-yl]methanamine](/img/structure/B3103430.png)
![[4-(Oxetan-3-yloxy)phenyl]methanamine hydrochloride](/img/structure/B3103438.png)
![2-ethylbutyl (2S)-2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate](/img/structure/B3103444.png)


![1,3-Benzenediol, 4,4'-[6-(4-methoxyphenyl)-1,3,5-triazine-2,4-diyl]bis-](/img/structure/B3103460.png)



